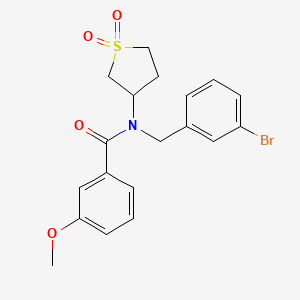

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide

Description

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide is a benzamide derivative characterized by three key structural features:

- A 1,1-dioxidotetrahydrothiophen-3-yl moiety, a sulfone-containing heterocycle that enhances solubility and metabolic stability.

- A 3-methoxybenzamide core, which serves as a versatile pharmacophore in medicinal chemistry .

The compound is synthesized via amide bond formation, typically using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt), as seen in analogous benzamide syntheses .

Properties

Molecular Formula |

C19H20BrNO4S |

|---|---|

Molecular Weight |

438.3 g/mol |

IUPAC Name |

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide |

InChI |

InChI=1S/C19H20BrNO4S/c1-25-18-7-3-5-15(11-18)19(22)21(17-8-9-26(23,24)13-17)12-14-4-2-6-16(20)10-14/h2-7,10-11,17H,8-9,12-13H2,1H3 |

InChI Key |

HLYOZKZXTQAJTI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the bromobenzyl intermediate: This can be achieved by bromination of benzyl compounds using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Synthesis of the dioxidotetrahydrothiophenyl intermediate: This involves the oxidation of tetrahydrothiophene using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Coupling reactions: The bromobenzyl and dioxidotetrahydrothiophenyl intermediates are then coupled with 3-methoxybenzamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophenyl group.

Reduction: Reduction reactions might target the bromobenzyl group or the carbonyl group in the benzamide moiety.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom in the bromobenzyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Structural Representation

The compound features a tetrahydrothiophene ring, a bromobenzyl moiety, and a methoxybenzamide group, which contribute to its biological and chemical properties.

Medicinal Chemistry

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide has been investigated for its potential therapeutic effects. Its structural components suggest possible interactions with biological targets.

Antitumor Activity

Research indicates that compounds with similar structures exhibit antitumor properties. For instance, derivatives have been shown to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| DLD | 12.8 |

| KB | 18.3 |

These findings highlight the compound's potential as an anticancer agent through mechanisms such as DNA interaction and enzyme inhibition.

Antimicrobial Activity

Studies have demonstrated antimicrobial properties associated with similar compounds. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest significant efficacy against bacterial strains:

| Compound | MIC (μmol/mL) | MBC (μmol/mL) |

|---|---|---|

| 4d | 10.7 - 21.4 | 21.4 - 40.2 |

| 4p | Not specified | Not specified |

These results indicate that structural modifications can enhance antimicrobial activity.

Synthetic Methodologies

The synthesis of this compound involves various chemical reactions that can be optimized for efficiency. Recent advancements in retrosynthesis planning have facilitated the identification of feasible synthetic routes.

Feasible Synthetic Routes

| Parameter | Value |

|---|---|

| Precursor Scoring | Min. plausibility: 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic |

These tools streamline the synthesis process by providing accurate predictions based on extensive chemical reaction databases.

Case Study 1: Antitumor Evaluation

A specific study evaluated the antitumor activity of derivatives similar to this compound against human tumor cells, demonstrating varying degrees of cytotoxicity across different cell lines.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of benzothiazole derivatives, indicating significant activity against various pathogens and emphasizing the importance of structural modifications in enhancing efficacy.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Positional Isomerism (3-methoxy vs. 4-methoxy)

Alkoxy vs. Halogen Substituents

Sulfone and Heterocyclic Modifications

- Compounds like N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide () replace the bromobenzyl group with ethyl and nitro groups, altering electronic properties and reactivity .

Biological Activity

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article details its biological activity, including relevant data tables, case studies, and research findings.

Structural Characteristics

The compound features a combination of functional groups that may interact with various biological targets. Its structural formula can be represented as follows:

- Molecular Formula : C21H24BrNO6S

- Molecular Weight : 498.4 g/mol

The presence of a bromobenzyl group, a tetrahydrothiophene moiety, and a methoxybenzamide structure suggests diverse pharmacological properties.

Anticancer Potential

Research indicates that compounds with similar structural motifs often exhibit anticancer properties. The presence of the methoxy group is particularly notable, as methoxybenzamides have been linked to enhanced cytotoxicity against various cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) .

Table 1: Comparison of Biological Activities

The biological activity of this compound may involve several mechanisms:

- Inhibition of Cell Division : Similar compounds have been shown to inhibit cell division through interference with the FtsZ protein in bacterial systems . This mechanism may also extend to eukaryotic cells.

- ADP-Ribosylation : The compound's potential to inhibit ADP-ribosyltransferases could affect protein function and cellular processes, leading to apoptosis in cancer cells .

Study on Anticancer Activity

A study evaluated the anticancer effects of several methoxy-substituted benzamides on human cancer cell lines. The findings indicated that the compound exhibited significant cytotoxicity against MCF-7 cells (IC50 = 5.0 µM), suggesting its potential as a therapeutic agent in breast cancer treatment .

Study on Bacterial Inhibition

In another study focusing on bacterial inhibition, 3-methoxybenzamide derivatives demonstrated the ability to inhibit growth in Bacillus subtilis, leading to filamentation and eventual cell lysis . This suggests that similar mechanisms may be at play for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.